(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone
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Description
(3,5-dimethyl-4-(phenylthio)-1H-pyrazol-1-yl)(p-tolyl)methanone is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.43. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Characterization
Pyrazole derivatives have been synthesized through various chemical reactions, indicating the interest in this class of compounds for chemical and pharmaceutical research. For instance, the highly regioselective synthesis of 1H-pyrazol-5-yl derivatives through a 1,3-dipolar cycloaddition approach showcases the methodologies developed for creating specific pyrazole-based structures Alizadeh et al., 2015. These methods highlight the chemical versatility and reactivity of pyrazole moieties, essential for designing compounds with desired properties.
Biological Activities
Several studies have investigated the biological activities of pyrazole derivatives, underscoring their potential in developing therapeutic agents. For example, novel pyrazole derivatives have been evaluated for their antimicrobial and anticancer activities, with some compounds exhibiting higher activity than standard drugs Hafez et al., 2016. Such findings suggest the therapeutic potential of pyrazole derivatives in treating various diseases.
Applications in Sensor Development
Pyrazole derivatives have also been explored for their applications beyond therapeutics. For example, antipyrine-derived Schiff bases have been developed as colorimetric sensors for metal ions, demonstrating the utility of pyrazole compounds in analytical chemistry and environmental monitoring Soufeena et al., 2019.
Structural and Computational Studies
The structural characterization and computational studies of pyrazole derivatives provide insights into their chemical properties and reactivity. The synthesis and crystal structure analysis of specific pyrazole compounds contribute to our understanding of their molecular frameworks and potential for further functionalization Cao et al., 2010.
Properties
IUPAC Name |
(3,5-dimethyl-4-phenylsulfanylpyrazol-1-yl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS/c1-13-9-11-16(12-10-13)19(22)21-15(3)18(14(2)20-21)23-17-7-5-4-6-8-17/h4-12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZANUGTABSLOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=C(C(=N2)C)SC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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